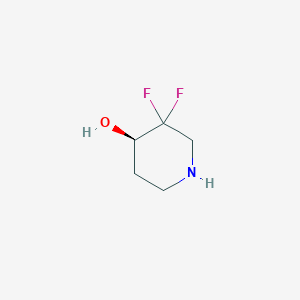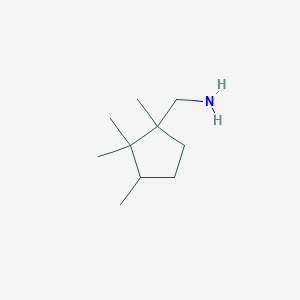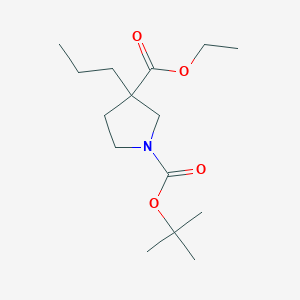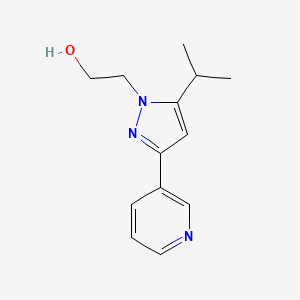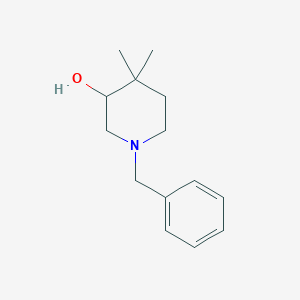
1-Benzyl-4,4-dimethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,4-dimethylpiperidin-3-ol is a chemical compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, including a benzyl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-3-one with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Benzyl-4,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,4-dimethylpiperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structural features are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,4-dimethylpiperidin-3-ol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4,4-dimethylpiperidin-3-ol can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Benzyl-4-methylpiperidin-3-ol: This compound has only one methyl group at the 4-position, which affects its chemical reactivity and applications.
4-Benzylpiperidin-3-ol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-benzyl-4,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
InChI-Schlüssel |
BJFLAIAWQVLNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1O)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



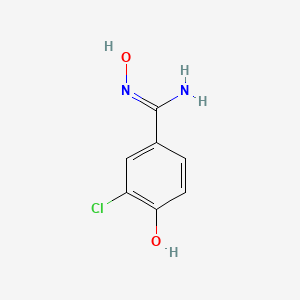

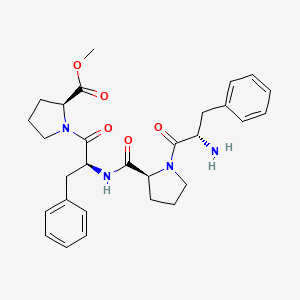
amine](/img/structure/B13332329.png)
